

comparative analysis of the safety profiles of different ClpP activators

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Comparative Safety Profiles of ClpP Activators: A Guide for Researchers

A detailed analysis of the safety and mechanisms of action of various classes of molecules that activate the mitochondrial caseinolytic protease P (ClpP) reveals a promising therapeutic window for cancer treatment, alongside class-specific off-target effects and signaling pathways that warrant careful consideration in drug development.

This guide provides a comparative analysis of the safety profiles of different ClpP activators, including the well-studied imipridone derivatives, acyldepsipeptides (ADEPs), and other novel small molecules. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Activation of the mitochondrial protease ClpP has emerged as a promising anti-cancer strategy. These activators dysregulate mitochondrial protein homeostasis, leading to selective cell death in cancer cells. The safety profile of these compounds is a critical aspect of their therapeutic potential. This guide summarizes available preclinical and clinical safety data, details the experimental methodologies for key toxicity assays, and visualizes the primary signaling pathways involved.

Comparative Safety and Toxicity







A comprehensive review of the available data indicates that while many ClpP activators show a favorable therapeutic window, their safety profiles vary. The imipridone class, particularly ONC201, has the most extensive clinical safety data, demonstrating good tolerability in human trials. Other compounds, such as **ZK53**, have shown low cytotoxicity to normal cells in preclinical studies. A key safety consideration is the selectivity for human ClpP over bacterial ClpP, which can be a source of off-target effects.



Activator Class	Compound(s)	Key Safety Findings
Imipridones	ONC201, ONC212, TR-57, TR-107	ONC201: Well-tolerated in clinical trials with no doselimiting toxicities at the recommended phase II dose. [1] Common treatment-related adverse events include fatigue, nausea, and decreased lymphocyte count.[1] Preclinical studies in rats and dogs established No-Observed-Adverse-Effect Levels (NOAELs) of 75 and 60 mg/kg, respectively.[2] Not found to be genotoxic.[2] TR-107: Well-tolerated in mouse xenograft models.[3]
Diacylpyrimidine-based	ZG36	Preclinical data suggests it induces mitochondrial dysfunction and leukemic cell death.[2] Specific in vivo toxicity data is limited in the reviewed literature.
Pyrimidone-based	ZK53	Shows low acute toxicity in preclinical studies and minimal impact on non-malignant cells, with a three-fold higher IC50 value in normal lung fibroblasts compared to lung cancer cells. [4][5]
Acyldepsipeptides (ADEPs)	ADEP-41	Primarily studied as antibiotics. Induce cytotoxic effects in human cancer cells through apoptosis.[6] Potential for off-



		target effects due to activation of bacterial ClpP.
Other Small Molecules	D9	Reported to be a selective activator of human ClpP over bacterial ClpP.[7]

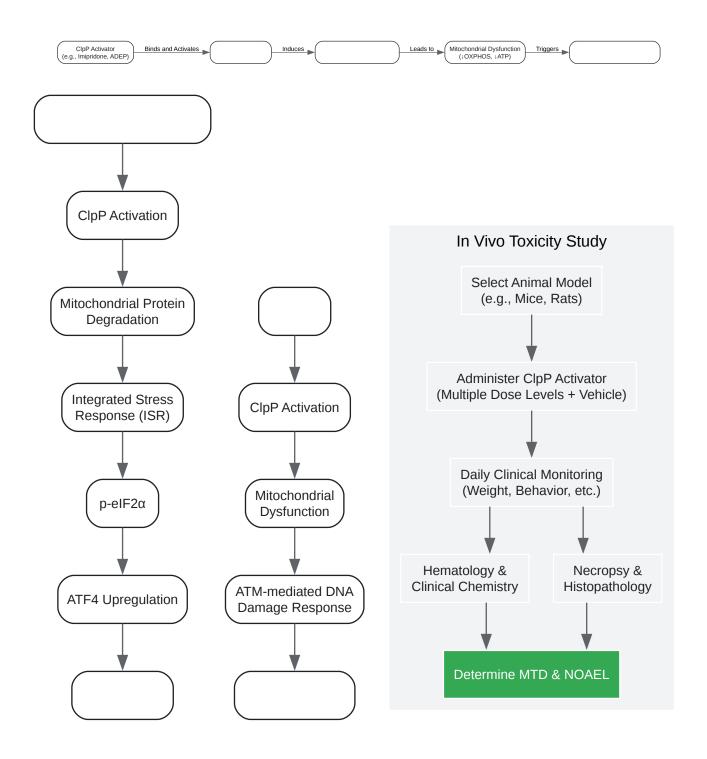
Mechanism of Action and Signaling Pathways

The primary mechanism of action for ClpP activators involves the hyperactivation of the ClpP protease, leading to the degradation of mitochondrial proteins. This triggers a cascade of cellular stress responses, ultimately resulting in cancer cell death. While the overarching mechanism is similar, different classes of activators may engage distinct downstream signaling pathways.

General Mechanism of ClpP Activation

ClpP activators bind to the ClpP protease, inducing a conformational change that opens the proteolytic chamber and allows for the unregulated degradation of mitochondrial proteins. This process disrupts mitochondrial function, including oxidative phosphorylation and ATP production.





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